
Spectroscopic Profile of (4R)-4-Decanol: A
Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: (4R)-4-Decanol

Cat. No.: B15073243 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for

(4R)-4-decanol, a chiral secondary alcohol of interest in various chemical and pharmaceutical

research domains. The following sections detail its nuclear magnetic resonance (NMR),

infrared (IR), and mass spectrometry (MS) characteristics, presented in a clear and accessible

format to support research and development activities.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic

compounds. The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR data for

4-decanol. It is important to note that the presented data is for the racemic or stereochemically

unassigned 4-decanol, as specific data for the (4R)-enantiomer is not widely available in public

databases. Under standard achiral NMR conditions, the spectra of the two enantiomers are

identical.

¹H NMR Data
Table 1: ¹H NMR Chemical Shift Assignments for 4-Decanol
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Proton Assignment Chemical Shift (ppm) Multiplicity
Coupling Constant

(J) in Hz

H-4 (CH-OH) ~3.6 Multiplet

OH Variable Singlet (broad)

H-5 (CH₂) ~1.4 Multiplet

H-3 (CH₂) ~1.4 Multiplet

H-2, H-6 to H-9 (CH₂) ~1.3 Multiplet

H-1, H-10 (CH₃) ~0.9 Triplet

Note: The chemical shifts and multiplicities are approximate and can vary depending on the

solvent and concentration.

¹³C NMR Data
Table 2: ¹³C NMR Chemical Shift Assignments for 4-Decanol

Carbon Assignment Chemical Shift (ppm)

C-4 (CH-OH) ~71

C-5 (CH₂) ~39

C-3 (CH₂) ~36

C-6 (CH₂) ~32

C-2 (CH₂) ~28

C-7 (CH₂) ~25

C-8 (CH₂) ~23

C-9 (CH₂) ~23

C-1 (CH₃) ~14

C-10 (CH₃) ~14
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Note: The chemical shifts are approximate and can vary depending on the solvent and

concentration.

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The IR

spectrum of 4-decanol is characterized by the presence of a strong, broad absorption band

corresponding to the O-H stretching vibration of the alcohol group.

Table 3: Key IR Absorption Bands for 4-Decanol

Functional Group Vibrational Mode Wavenumber (cm⁻¹) Intensity

O-H Stretching ~3330 Strong, Broad

C-H Stretching (alkane) ~2850-2960 Strong

C-O Stretching ~1110 Medium

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a

compound, as well as to gain structural information from its fragmentation pattern.

Table 4: Key Mass Spectrometry Data for 4-Decanol

m/z Relative Intensity (%) Assignment

158 Low [M]⁺ (Molecular Ion)

140 Low [M-H₂O]⁺

115 Moderate [M-C₃H₇]⁺

87 High [M-C₅H₁₁]⁺

73 High [C₄H₉O]⁺

59 High [C₃H₇O]⁺

45 High [C₂H₅O]⁺
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Experimental Protocols
The spectroscopic data presented in this guide are based on generally accepted analytical

techniques. While specific instrument parameters from the original data sources are not

exhaustively detailed, the following outlines the typical methodologies employed.

NMR Spectroscopy
Sample Preparation: A small amount of (4R)-4-decanol is dissolved in a deuterated solvent

(e.g., CDCl₃, D₂O). Tetramethylsilane (TMS) is often added as an internal standard for

chemical shift referencing (0 ppm).

Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR

spectrometer. Standard pulse sequences are used for both one-dimensional and, if

necessary, two-dimensional experiments (e.g., COSY, HSQC) to aid in signal assignment.

IR Spectroscopy
Sample Preparation: The IR spectrum of liquid (4R)-4-decanol can be obtained directly as a

thin film between two salt plates (e.g., NaCl or KBr) or using an Attenuated Total Reflectance

(ATR) accessory.

Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR)

spectrometer. A background spectrum is typically collected first and subtracted from the

sample spectrum to remove contributions from atmospheric water and carbon dioxide.

Mass Spectrometry
Sample Introduction: The sample is introduced into the mass spectrometer, often via Gas

Chromatography (GC-MS) for volatile compounds like 4-decanol. This allows for separation

from any impurities prior to mass analysis.

Ionization: Electron Ionization (EI) is a common method used to generate the molecular ion

and fragment ions.

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass

analyzer (e.g., quadrupole, time-of-flight).
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Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for obtaining and analyzing the

spectroscopic data of a chemical compound like (4R)-4-decanol.
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Click to download full resolution via product page

Caption: General workflow for spectroscopic analysis of a chemical compound.

To cite this document: BenchChem. [Spectroscopic Profile of (4R)-4-Decanol: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15073243#spectroscopic-data-of-4r-4-decanol-nmr-
ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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